6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes These compounds are characterized by a fused ring system that includes a furan ring and a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and an appropriate furan derivative, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group modifications.
Alkylation: The initial step often involves the alkylation of a substituted phenol with an ethylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Cyclization: The intermediate product undergoes cyclization in the presence of a strong acid like sulfuric acid or a Lewis acid such as aluminum chloride to form the furochromene core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural similarity to naturally occurring bioactive molecules makes it a candidate for the development of new pharmaceuticals. Studies may focus on its interactions with biological targets such as enzymes or receptors.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Research may include the evaluation of its anti-inflammatory, antioxidant, or anticancer properties. The compound’s ability to interact with specific molecular targets can lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in coatings, plastics, and other materials.
Mechanism of Action
The mechanism of action of 6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of functional groups such as methoxy and ethyl groups can influence its binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors, altering signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 3,5,6,9-tetramethylfuro[3,2-g]chromen-7-one
Uniqueness
Compared to similar compounds, 6-ethyl-3-(3-methoxyphenyl)-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is unique due to the presence of the methoxyphenyl group. This functional group can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-ethyl-3-(3-methoxyphenyl)-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C22H20O4/c1-5-16-12(2)17-10-18-19(14-7-6-8-15(9-14)24-4)11-25-20(18)13(3)21(17)26-22(16)23/h6-11H,5H2,1-4H3 |
InChI Key |
DRSHVUUQVVBWKD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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